

Analytical Method & Pharmacokinetic Data

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Compound Focus: Carebastine

CAS No.: 90729-42-3

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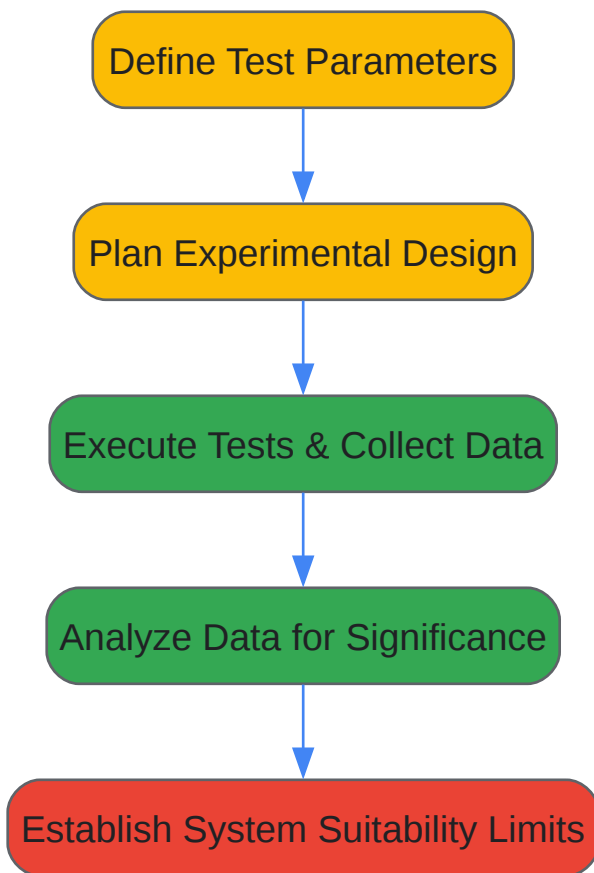
The core of analyzing **Carebastine** often involves Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The following table summarizes a validated method and key pharmacokinetic parameters from a study on its parent drug, Ebastine, which can serve as a baseline for your own method development [1].

Parameter	Details
Analytical Technique	Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) [1]
Linear Range (Carebastine)	1.00 - 300 ng/mL [1]
Sample Matrix	Human plasma [1]
Sample Preparation	Protein precipitation [1]
Chromatography Column	Synergi Hydro-RP 80A (50 mm × 2.0 mm; 4 μm) [1]
Mobile Phase	A: 0.1% formic acid in 5mM Ammonium Acetate; B: 100% Methanol (Gradient elution) [1]
Pharmacokinetic Data (Carebastine)	C_{max} : 143 ± 68.4 ng/mL (Fasting), 176 ± 68.4 ng/mL (Fed). T_{max} : 5.00 ± 2.00 h (Fasting), 6.14 ± 2.0 h (Fed). <i>Half-life</i> : 17.4 ± 4.97 h (Fasting), 20.0 ± 4.97 h (Fed) [1]

Guide to Robustness Testing for Your Method

Robustness testing proves that your analytical method remains reliable despite small, deliberate variations in method parameters [2] [3]. While the following workflow is generalized, you should apply it to the specific parameters of your **Carebastine** method.

The diagram below outlines the key stages in designing and executing a robustness test.



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Step 1: Define Critical Parameters to Test

Identify and vary key parameters of your LC-MS/MS method. Common examples include [3]:

- **Chromatographic:** Mobile phase pH (± 0.1 units), organic solvent composition ($\pm 2\%$), column temperature ($\pm 2^\circ\text{C}$), flow rate ($\pm 5\%$).

- **Sample Preparation:** Extraction solvent volume ($\pm 5\%$), incubation time ($\pm 10\%$), centrifugation speed/time ($\pm 5\%$).

Step 2: Plan the Experimental Design

A structured approach is more efficient than testing one factor at a time (OFAT).

- **Full/Fractional Factorial Designs:** Systematically vary all selected parameters simultaneously to study their main effects and interactions [2].
- **Positive and Negative Controls:** Always include a control sample (e.g., a mid-level **Carebastine** quality control) analyzed under standard conditions to benchmark performance.

Step 3: Execute Tests & Collect Data

Run your analytical method with the planned variations.

- **Measured Responses (Outputs):** For each variation, record critical performance criteria such as **peak area**, **retention time**, **theoretical plates**, and **tailing factor** [2].

Step 4: Analyze Data for Significance

Evaluate the impact of each variation.

- **Statistical Analysis:** Use analysis of variance (ANOVA) to determine if changes in the output are statistically significant [2].
- **Tolerance Thresholds:** Set acceptance criteria (e.g., retention time shifts $< 2\%$, peak area variation $< 5\%$). Variations causing results outside these limits are considered influential.

Step 5: Establish System Suitability Limits

The goal is not to pass every test but to define your method's operational boundaries.

- **Document Boundaries:** Based on the results, formally document the acceptable operating ranges for each parameter (e.g., "Mobile phase pH: 5.2 ± 0.15 ").
- **Update SOP:** Incorporate these validated ranges into your standard operating procedure (SOP) to ensure consistent application [2].

Frequently Asked Questions

- **Q1: Why is robustness testing critical for a Carebastine method?**
 - **A:** It ensures your method will produce reliable results when used in different labs, with different instruments, or over long periods. This is vital for generating credible data for regulatory submissions or research publications [2] [3].
- **Q2: My method is sensitive to small changes in mobile phase pH. What should I do?**
 - **A:** First, specify a tight, controlled tolerance for pH in your method SOP. To enhance robustness, consider using a buffered mobile phase with a higher capacity to resist pH drift. You could also investigate if a different column chemistry (e.g., a different C18 ligand) is less sensitive to pH variations.
- **Q3: What's the difference between robustness and ruggedness?**
 - **A:** While related, **robustness** refers to a method's resilience to deliberate, small changes in operational parameters *within a single laboratory*. **Ruggedness** refers to the reproducibility of results when the method is used *across different laboratories, analysts, or instruments*.

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To cite this document: Smolecule. [Analytical Method & Pharmacokinetic Data]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b592739#carebastine-method-robustness-testing>]

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